Product packaging for Germacrone 4,5-epoxide(Cat. No.:CAS No. 70680-71-6)

Germacrone 4,5-epoxide

Cat. No.: B11878003
CAS No.: 70680-71-6
M. Wt: 234.33 g/mol
InChI Key: DWGVRYKQVZGSIB-NCKTXVJMSA-N
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Description

Significance of Germacrone (B1671451) 4,5-Epoxide within Germacrane (B1241064) Sesquiterpenoids

Germacrone 4,5-epoxide belongs to the germacrane class of sesquiterpenoids, which are characterized by a ten-membered carbon ring. foodb.cahmdb.ca Its unique feature is the presence of an epoxide group at the 4,5-position of the germacrone skeleton. foodb.ca This epoxide ring is a key functional group that imparts distinct chemical reactivity and biological activity to the molecule, setting it apart from its parent compound, germacrone, and other related sesquiterpenoids. smolecule.com The specific stereochemistry of the epoxide, typically the (+)-(4S,5S) configuration in natural sources, is crucial for its biological interactions. smolecule.combiosynth.com This structural feature makes it a valuable subject of study for understanding structure-activity relationships within this class of compounds. Furthermore, this compound serves as a key intermediate in the biosynthesis of other complex sesquiterpenoids, such as guaiane (B1240927) and eudesmane-type compounds, through transannular cyclization reactions. nih.govjst.go.jp

Historical Context and Initial Discoveries in Phytochemistry

The journey of this compound research is intrinsically linked to the study of plants from the Zingiberaceae family, particularly those of the Curcuma genus. smolecule.comnih.gov For instance, it has been identified in Curcuma aromatica, Curcuma wenyujin, and Curcuma longa. nih.gov Early phytochemical investigations of these plants, known for their use in traditional medicine, led to the isolation and identification of a plethora of secondary metabolites, including various sesquiterpenoids. The first isolation of germacrone itself dates back to 1927 from Geranium macrorrhizum. researchgate.net Subsequent, more detailed analyses of Curcuma species revealed the presence of oxygenated derivatives of germacrone. The characterization of (+)-Germacrone-4,5-epoxide as a significant constituent in the rhizomes of Curcuma zedoaria was a notable discovery. researchgate.netsci-hub.cat The absolute stereostructure of the naturally occurring epoxide was determined through spectral analysis, X-ray crystallography, and circular dichroism, confirming it as (4S, 5S)-(+)-germacrone 4,5-epoxide. researchgate.net These initial findings laid the groundwork for further exploration into its chemical properties and biological potential.

Overview of Research Trajectories in Natural Product Chemistry

Research on this compound has followed several key trajectories in the field of natural product chemistry. A significant area of focus has been its role as a biosynthetic precursor. researchgate.netsci-hub.cat Studies have investigated the acid-catalyzed and thermal transannular cyclization reactions of this compound, which lead to the formation of various other sesquiterpenoid skeletons, providing insights into the biogenesis of these compounds in plants. jst.go.jp

Another major research avenue is the exploration of its biological activities. Scientists have investigated its potential as an anti-cancer agent, with studies showing cytotoxic effects against certain cancer cell lines. smolecule.com Its insecticidal and acaricidal properties have also been evaluated, suggesting its potential as a natural pesticide. smolecule.commdpi.com Furthermore, research has delved into its interactions with biological systems, including the inhibition of cytochrome P450 enzymes and modulation of signaling pathways like MAPK. smolecule.comtargetmol.com

The total synthesis of this compound and its derivatives is another active area of research. mdpi.com Synthetic efforts aim to provide access to larger quantities of the compound for further biological testing and to create analogues with potentially enhanced or novel activities. These research efforts collectively contribute to a deeper understanding of the chemical ecology, biosynthetic pathways, and potential applications of this intriguing natural product.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₂₂O₂ smolecule.comnih.gov
Molecular Weight 234.33 g/mol nih.govtargetmol.com
CAS Number 92691-35-5 foodb.catargetmol.com
Appearance Solid crystalline form
Melting Point 59-60 °C biosynth.com
IUPAC Name (1S,6Z,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one nih.gov
InChI Key DWGVRYKQVZGSIB-ZRDDCUNGSA-N nih.gov
Canonical SMILES CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C smolecule.com
Purity >95% to 98% (commercial preparations) thegoodscentscompany.comsigmaaldrich.com
Storage Temperature 2-8 °C sigmaaldrich.com

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey FindingsSource(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Used to confirm its presence in essential oils of Curcuma species. The mass spectrum of this compound can be similar to that of curcumenone (B9321) due to thermal rearrangement during analysis. smolecule.comsci-hub.catacgpubs.org
Infrared (IR) Spectroscopy Shows characteristic absorption bands for the carbonyl group (C=O) and the epoxide ring. acgpubs.orgniist.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR data are crucial for elucidating the structure and stereochemistry. researchgate.netacgpubs.orgniist.res.in
X-ray Crystallography Used to determine the absolute stereostructure of the molecule. researchgate.net
Circular Dichroism (CD) Spectroscopy Helps in determining the absolute configuration of chiral molecules like (+)-germacrone 4,5-epoxide. researchgate.netsci-hub.cat

Table 3: Natural Occurrence of this compound

Plant SpeciesFamilyPlant PartReference(s)
Curcuma aromaticaZingiberaceaeRhizomes, Leaves smolecule.comnih.gov
Curcuma wenyujinZingiberaceaeRhizomes smolecule.comnih.gov
Curcuma longa (Turmeric)ZingiberaceaeRhizomes smolecule.comnih.gov
Curcuma zedoaria (Zedoary)ZingiberaceaeRhizomes, Young shoots researchgate.netsci-hub.cat
Curcuma phaeocaulisZingiberaceaeRhizomes researchgate.net
Geranium macrorrhizumGeraniaceaeAerial parts researchgate.net
Curcuma aeruginosaZingiberaceaeRhizomes tjnpr.org

Table 4: Reported Biological Activities of this compound

ActivityDescriptionReference(s)
Anticancer Exhibits cytotoxic effects against leukemic cells and inhibits cell proliferation. smolecule.com
Insecticidal & Acaricidal Shows effectiveness against various pests. smolecule.commdpi.com
Enzyme Inhibition Inhibits certain subtypes of cytochrome P450 enzymes. smolecule.comtargetmol.com
Signal Pathway Modulation May impact the MAPK signaling pathway, affecting cell growth and apoptosis. smolecule.com
Antimicrobial Shows moderate activity against Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B11878003 Germacrone 4,5-epoxide CAS No. 70680-71-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70680-71-6

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1S,6E,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one

InChI

InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6+/t14-,15-/m0/s1

InChI Key

DWGVRYKQVZGSIB-NCKTXVJMSA-N

Isomeric SMILES

C/C/1=C\CC[C@]2([C@@H](O2)CC(=C(C)C)C(=O)C1)C

Canonical SMILES

CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C

Origin of Product

United States

Isolation and Occurrence in Biological Systems

Botanical Sources and Geographic Distribution

Germacrone (B1671451) 4,5-epoxide is synthesized as a secondary metabolite in a variety of plant species, most notably within the genera Curcuma (family Zingiberaceae) and Geranium (family Geraniaceae). Its presence is primarily concentrated in the essential oils of these plants, which are typically found in the rhizomes, leaves, or aerial parts.

The Curcuma genus, native to Asia, is a significant source of this compound. Specific species from which Germacrone 4,5-epoxide has been isolated include:

Curcuma cf. viridiflora

Curcuma aromatica

Curcuma wenyujin

Curcuma longa (Turmeric)

Curcuma phaeocaulis

Curcuma zedoaria (Zedoary)

Another key botanical source is Geranium macrorrhizum , commonly known as bigroot geranium or rock cranesbill. This species is native to the Balkans and parts of the Eastern Alps. The compound is found in the essential oil derived from its aerial parts.

GenusSpeciesFamilyCommon NameGeographic OriginPlant Part(s)
CurcumaC. cf. viridifloraZingiberaceae-AsiaRhizomes, Leaves
CurcumaC. aromaticaZingiberaceaeWild TurmericAsiaRhizomes
CurcumaC. wenyujinZingiberaceaeWenyujinAsiaRhizomes
CurcumaC. longaZingiberaceaeTurmericAsiaRhizomes
CurcumaC. phaeocaulisZingiberaceae-AsiaHerbs
CurcumaC. zedoariaZingiberaceaeZedoaryAsiaRhizomes, Shoots
GeraniumG. macrorrhizumGeraniaceaeBigroot GeraniumBalkans, Eastern AlpsAerial Parts

Extraction and Purification Methodologies for Research Applications

The isolation of this compound for research purposes is a multi-step process that begins with the extraction of essential oils from the raw plant material.

Initial Extraction of Essential Oils:

Steam Distillation: This is the most common method for extracting volatile compounds from plant matter. wikipedia.orgtycoremachine.com Fresh or wilted plant parts (e.g., rhizomes of Curcuma or leaves of Geranium) are placed in a distillation apparatus. tycoremachine.comtisserandinstitute.orgresearchgate.net As steam passes through the material, it vaporizes the volatile essential oils. wikipedia.orgyoutube.com The resulting vapor is then condensed and collected, where the oil separates from the water. tycoremachine.com

Solvent Extraction and Creation of Crude Extract:

Following initial distillation, or as an alternative method, solvent extraction is employed to create a concentrated extract. mdpi.comiipseries.org This involves macerating the plant material in a suitable organic solvent. nih.gov Solvents like hexane, ethanol, or a hexane/acetone mixture are chosen based on the polarity of the target sesquiterpenoids. nih.govfrontiersin.org The solvent dissolves the compounds, and after a period of soaking, the liquid extract is separated from the solid plant residue. The solvent is then evaporated under reduced pressure to yield a crude extract rich in sesquiterpenoids. iipseries.org

Purification of this compound:

The final step involves separating this compound from other components in the crude extract. This is achieved through various forms of chromatography , a technique that separates molecules based on their physical and chemical properties. nih.gov

Column Chromatography: The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent (mobile phase) carries the compounds through the column at different rates, allowing for their separation. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): This is a form of liquid-liquid chromatography that avoids the use of a solid support. It has been successfully used to isolate sesquiterpenes from the essential oil of Curcuma wenyujin. nih.gov

Centrifugal Partition Chromatography (CPC): Similar to HSCCC, this solid-support-free liquid-liquid chromatography technique has proven effective in separating sesquiterpenoids. nih.gov

The purity and structure of the isolated compound are then confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Isolation of Stereoisomers and Related Natural Derivatives

During the extraction and purification process, several stereoisomers and structurally related natural compounds are often isolated alongside this compound.

Stereoisomers:

The specific stereoisomer (4S,5S)-(+)-Germacrone 4,5-epoxide is frequently reported in the scientific literature as the naturally occurring form isolated from plants like Curcuma aromatica. nih.gov Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

Related Natural Derivatives:

1,10-Epoxygermacrone (B1258720): This positional isomer of this compound has been isolated from the essential oil of Geranium macrorrhizum alongside the 4,5-epoxide.

Germacrone: The precursor to this compound, germacrone, is often found in the same plant extracts. For example, it was isolated along with its epoxide derivative from Curcuma aromatica and Curcuma wenyujin. nih.govnih.gov

Curdione: Another sesquiterpene, curdione, is frequently purified from the essential oil of Curcuma wenyujin during the same process used to isolate germacrone. nih.gov

Guaiane (B1240927) and Secoguaiane-type Sesquiterpenes: These sesquiterpenes, which are formed through the biological or chemical rearrangement (transannular cyclization) of germacrone derivatives, have also been isolated from Curcuma aromatica plants. nih.gov

Compound NameClassificationCo-isolated WithBotanical Source Example
(4S,5S)-(+)-Germacrone 4,5-epoxideStereoisomer-Curcuma aromatica
1,10-EpoxygermacronePositional IsomerThis compoundGeranium macrorrhizum
GermacronePrecursorThis compoundCurcuma aromatica
CurdioneRelated SesquiterpeneGermacroneCurcuma wenyujin
Guaiane-type SesquiterpenesRearrangement ProductThis compoundCurcuma aromatica
Secoguaiane-type SesquiterpenesRearrangement ProductThis compoundCurcuma aromatica

Biosynthetic Pathways and Mechanistic Elucidation

Proposed Origin from Farnesyl Pyrophosphate (FPP) and Isoprenoid Pathways

The biosynthesis of Germacrone (B1671451) 4,5-epoxide begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). researchgate.netresearchgate.net The formation of the characteristic germacrane (B1241064) skeleton is a critical step, initiated by the cyclization of FPP. This process is catalyzed by a class of enzymes known as terpene synthases. Specifically, the biosynthesis of (+)-Germacrone 4,5-epoxide involves the initial conversion of FPP to germacrene A. smolecule.com This reaction is a hallmark of the isoprenoid pathway and sets the stage for the subsequent modifications that lead to the final epoxide. The biosynthesis of sesquiterpenes from FPP is a complex process that can lead to a wide variety of cyclic structures. researchgate.net

Role of Germacrone 4,5-Epoxide as a Key Biosynthetic Intermediate

This compound is not merely an end product but a critical branching point in the biosynthesis of other sesquiterpenoids. jst.go.jpresearchgate.netgrafiati.com Its significance as a key intermediate is underscored by its ability to undergo further transformations, leading to the formation of various other sesquiterpene skeletons. jst.go.jp For instance, in Curcuma zedoaria, this compound is converted into guaiane-type sesquiterpenoids. hebmu.edu.cn This highlights its central role in diversifying the chemical repertoire of the plant. The treatment of germacrone with m-chloroperoxybenzoic acid (mCPBA) can yield this compound, which can then be used to synthesize other bioactive derivatives.

Enzymatic Epoxidation and Stereoselectivity in Vivo

The conversion of germacrone to this compound is an enzymatic process characterized by a high degree of stereoselectivity. smolecule.com In vivo, this epoxidation is mediated by cytochrome P450 enzymes. smolecule.comsmolecule.com These enzymes catalyze the specific addition of an oxygen atom across the C4-C5 double bond of the germacrone ring, resulting in the formation of the epoxide with a defined stereochemistry. smolecule.com This stereospecificity is crucial, as the biological activity and subsequent transformations of this compound are dependent on its three-dimensional structure. biosynth.com The use of enzymes in organic synthesis is valued for its high stereoselectivity and efficiency. mdpi.com

Post-Epoxidation Transformations within Biosynthetic Routes

The reactivity of the epoxide ring in this compound makes it a substrate for a variety of subsequent enzymatic and non-enzymatic reactions, leading to a rich diversity of sesquiterpenoid structures.

One of the most significant transformations of this compound is its propensity to undergo transannular cyclizations. jst.go.jpresearchgate.net These reactions involve the formation of a new carbon-carbon bond across the ten-membered ring, leading to bicyclic sesquiterpene skeletons such as guaianes and eudesmanes. grafiati.comresearchgate.netnih.gov The outcome of these cyclizations is often dependent on the reaction conditions. For example, acidic treatment of (4S,5S)-(+)-germacrone 4,5-epoxide can yield guaiane-sesquiterpenoids, while alkaline treatment can lead to eudesmane-sesquiterpenoids. researchgate.net Specifically, acid-induced transannular rearrangement of this compound has been shown to produce guaianes. researchgate.netresearchgate.net Conversely, treatment of (4S,5S)-Germacrone-4,5-epoxide under basic conditions has been reported to yield eudesmane-type sesquiterpenes. jst.go.jpnih.gov This chemical versatility underscores the importance of this compound as a precursor to a wide range of natural products. jst.go.jp

Table 1: Products of Transannular Cyclization of this compound

Condition Resulting Skeleton Example Products
Acidic Guaiane (B1240927) GU-1, GU-2, GU-3 researchgate.net
Basic Eudesmane (B1671778) (4S,5S,9Z)-4,5-epoxygermacra-7(11),9-dien-8-one, other eudesmane derivatives jst.go.jpnih.gov
Thermal Guaiane, Secoguaiane Various sesquiterpenes grafiati.com

The conformational flexibility of the ten-membered germacrane ring plays a crucial role in determining the outcome of its biosynthetic transformations. researchgate.net The spatial arrangement of the ring and its substituents influences which atoms are brought into proximity, thereby dictating the feasibility and stereochemistry of cyclization reactions. The presence of the epoxide group can act as a conformational anchor, influencing the folding of the ring and predisposing it to specific cyclization pathways. mdpi.com The conformation of germacrone itself has been a subject of study to understand its reactivity. researchgate.net

Biotransformation Studies Utilizing Plant Cell Cultures

Plant cell cultures have proven to be a valuable tool for studying the biosynthesis and metabolism of natural products, including this compound. rsc.org Biotransformation studies using cell cultures of species like Curcuma zedoaria have provided direct evidence for the conversion of germacrone into this compound and its subsequent transformation into other sesquiterpenoids. researchgate.nethebmu.edu.cn For example, callus cultures of C. zedoaria and C. aromatica have been shown to convert (+)-germacrone-4,5-epoxide into the same secondary metabolites. taylorandfrancis.com These in vitro systems allow for the elucidation of biosynthetic pathways and the identification of key enzymes involved, offering a controlled environment to study these complex biochemical processes. rsc.org

Synthetic Strategies and Chemical Reactivity

De Novo Synthesis of Germacrone (B1671451) 4,5-Epoxide

The synthesis of Germacrone 4,5-epoxide is centered on the modification of its precursor, germacrone. This process involves targeted reactions to introduce the epoxide functionality.

Epoxidation of Germacrone Precursors

The primary method for synthesizing this compound involves the direct epoxidation of germacrone. mdpi.comsmolecule.com This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (mCPBA) being a commonly employed reagent. mdpi.comsmolecule.com The reaction targets the endocyclic C4-C5 double bond of the germacrone scaffold. The direct epoxidation of germacrone with mCPBA often results in a mixture of diastereomeric epoxides, including this compound and Germacrone 1,10-epoxide. mdpi.com For instance, one reported synthesis using mCPBA yielded a 4:1 mixture of 1,10-epoxygermacrone (B1258720) and 4,5-epoxygermacrone (B3028779). mdpi.com

It is noteworthy that attempts to achieve chemoselective epoxidation of the exocyclic double bond in germacrone using systems like hydrogen peroxide and sodium hydroxide (B78521) have been reported as unsuccessful, as isomerization of the 1,10-double bond tends to occur before epoxidation can take place. mdpi.com

Stereoselective Synthesis Approaches

Achieving stereoselectivity in the synthesis of this compound is crucial, as the naturally occurring and most studied form is the (4S,5S)-(+)-isomer. thegoodscentscompany.com Stereoselective synthesis can be approached through several methods. One method involves the use of chiral epoxidation catalysts, such as in the Sharpless epoxidation, which can introduce the epoxide group with a specific stereochemistry. mdpi.com Another approach is through biotransformation. Microbial transformation of germacrone using organisms like Cunninghamella blakesleeana has been shown to produce optically active epoxides, demonstrating a stereoselective attack by microbial enzymes. researchgate.netresearchgate.net The stereochemical outcome of these enzymatic reactions is highly specific, yielding particular enantiomers of the epoxide. smolecule.com

Chemical Transformations and Reaction Mechanisms

This compound is a highly reactive intermediate, prone to a variety of chemical transformations, most notably acid-catalyzed rearrangements that lead to diverse and complex molecular skeletons. researchgate.net

Acid-Catalyzed Rearrangements and Cyclizations

The presence of an acid catalyst triggers a cascade of reactions starting with the protonation of the epoxide oxygen. researchgate.netgrafiati.com This initial step activates the epoxide ring, making it susceptible to nucleophilic attack and subsequent cleavage. This process is the gateway to a series of transannular cyclizations, where the flexible ten-membered ring of the germacrane (B1241064) skeleton folds to form new bicyclic systems. researchgate.netmdpi.com The treatment of this compound with various Brønsted or Lewis acids gives rise to a remarkable diversity of structures. researchgate.net

A hallmark of the acid-catalyzed reactivity of this compound is its rearrangement into guaiane (B1240927) and secoguaiane-type sesquiterpenes. researchgate.netgrafiati.comresearchgate.netthegoodscentscompany.com The reaction pathway is initiated by the protonation of the epoxide's oxygen atom, followed by the cleavage of the C-O bond at the more substituted carbon (C-4), leading to a tertiary carbocation. researchgate.netgrafiati.com This carbocationic intermediate then undergoes a transannular cyclization, involving the formation of a new carbon-carbon bond, typically between C-1 and C-5, to generate the characteristic 5/7 fused ring system of the guaiane skeleton. researchgate.netgrafiati.com

Depending on the specific reaction conditions and the nature of the acid used, a variety of guaiane and secoguaiane derivatives can be produced. researchgate.net For example, treatment of (4S,5S)-germacrone-4,5-epoxide with GaCl₃ as a Lewis acid has been shown to produce gajutsulactone A, a guaiane-type sesquiterpene. mdpi.com Studies have documented that both acidic and thermal treatments can convert this compound into numerous sesquiterpenes possessing guaiane and secoguaiane skeletons. researchgate.net In contrast, the isomeric Germacrone 1,10-epoxide, under similar acidic conditions, yields eudesmane-type structures, highlighting the critical role of the initial epoxide position in directing the cyclization pathway. researchgate.netresearchgate.netresearchgate.netnih.gov

Acid-Catalyzed Rearrangement Products of this compound
ReactantCatalyst/ConditionsProduct TypeSpecific Product Example(s)Reference
This compoundAcidic/Thermal TreatmentGuaiane and SecoguaianeMultiple derivatives researchgate.net
(4S,5S)-germacrone-4,5-epoxideGaCl₃ (Lewis Acid)GuaianeGajutsulactone A mdpi.com
Germacrone 1,10-epoxide (for comparison)Acid TreatmentEudesmane (B1671778)Eudesmanes 10 and 11 researchgate.netresearchgate.net

The structural divergence observed in the acid-catalyzed cyclizations of this compound has been rationalized through computational and mechanistic studies. researchgate.net These investigations focus on the conformational behavior of the flexible ten-membered ring and the relative energies of the various transition states involved in the reaction cascade. The outcome of the cyclization is highly dependent on the spatial arrangement of the cyclodecadiene ring at the moment of reaction. mdpi.com

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to model the reaction pathways. mdpi.com These studies help to understand why certain products are favored over others by comparing the energy barriers of different potential transition states. researchgate.netcore.ac.uk For the formation of guaiane derivatives, the mechanism involves reprotonation at C-4, which can lead to several stereoisomeric cationic intermediates. beilstein-journals.org The stability of these intermediates and the transition states leading to them dictates the final product distribution. Computational analyses have been performed to verify transition states, often identified by the presence of a single imaginary frequency in the calculations, and to map the intrinsic reaction coordinate (IRC) to confirm the connection between reactants, transition states, and products. mdpi.com

Base-Mediated Cyclizations and Novel Skeleton Formation

The treatment of (4S,5S)-Germacrone-4,5-epoxide with basic conditions can induce transannular cyclizations, leading to the formation of new and structurally interesting sesquiterpenoid skeletons. nih.govthegoodscentscompany.com This reactivity highlights the compound's potential as a precursor in the synthesis of complex natural products.

In one study, the reaction of (4S,5S)-Germacrone-4,5-epoxide under basic conditions yielded four distinct products. nih.gov One of these was an isomer of the starting material, (4S,5S,9Z)-4,5-epoxygermacra-7(11),9-dien-8-one, while the other three were identified as eudesmane-type derivatives. nih.gov Notably, two of these eudesmane-type compounds were novel structures. nih.gov The formation of these products underscores the ability of base-mediated reactions to create significant structural diversity from a single precursor. The eudesmane-type compounds produced in this reaction possess a carbon skeleton with a different arrangement of isoprene (B109036) units compared to naturally occurring eudesmane-type sesquiterpenes. nih.gov

This propensity for cyclization is a key feature of germacrane sesquiterpenoids, and the specific outcomes are often dependent on the conformation of the ten-membered ring. mdpi.com The conformational flexibility of germacrone and its derivatives plays a crucial role in determining the products of their reactions. mdpi.com

Nucleophilic Opening of the Epoxide Ring

The strained three-membered ring of this compound is susceptible to ring-opening by various nucleophiles. researchgate.netmasterorganicchemistry.com This reaction is a fundamental transformation in the synthesis of functionalized derivatives. The regioselectivity of the ring-opening can be influenced by the reaction conditions, specifically whether they are acidic or basic.

Under basic or nucleophilic conditions, the reaction generally proceeds via an SN2 mechanism. masterorganicchemistry.comucalgary.ca Strong nucleophiles such as amines, thiols, Grignard reagents, and organolithium compounds attack the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center. masterorganicchemistry.comucalgary.casmolecule.com For instance, treatment of an asymmetric epoxide with a basic nucleophile results in the attack at the less substituted carbon. libretexts.org

Lewis acids can also facilitate the opening of the epoxide ring. For example, the use of gallium trichloride (B1173362) (GaCl₃) as a Lewis acid with 4,5-epoxygermacrone leads to the formation of gajutsulactone A in a 72% yield, along with a minor amount of a diketone (18%). nih.govsmolecule.com This demonstrates the utility of Lewis acids in promoting specific ring-opening and rearrangement pathways.

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, providing a route to a wide range of difunctionalized compounds. researchgate.net The predictability of the stereochemical outcome under basic conditions (inversion of configuration) makes it a valuable tool for stereocontrolled synthesis.

Oxidation and Reduction Reactions of the Core Structure

The core structure of this compound offers sites for both oxidation and reduction reactions, further expanding its synthetic utility. The ketone functionality and the epoxide ring are the primary targets for these transformations.

Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), which would yield the corresponding alcohol. smolecule.com This transformation introduces a new stereocenter and can influence the biological activity of the resulting molecule.

Oxidation reactions can also be performed on the this compound core. For example, further oxidation can lead to the formation of diketones. The specific reagents and conditions used will determine the outcome of the oxidation.

These oxidation and reduction reactions provide access to a wider range of derivatives with modified functional groups, which are essential for structure-activity relationship studies.

Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship Studies

The synthesis of derivatives and analogues of this compound is crucial for investigating structure-activity relationships (SAR), particularly for identifying compounds with enhanced biological activities. mdpi.combiosynth.com By systematically modifying the structure of the parent compound, researchers can elucidate the key structural features responsible for its biological effects.

A variety of derivatives can be generated from germacrone, the precursor to this compound. mdpi.com Direct epoxidation of germacrone with meta-chloroperoxybenzoic acid (mCPBA) yields a mixture of epoxides, including 4,5-epoxygermacrone. mdpi.com Further transformations of these epoxides can lead to a diverse range of compounds. For example, treatment of 4,5-epoxygermacrone with titanocene (B72419) monochloride followed by acetylation produces a mixture of acetates. nih.gov

SAR studies have revealed that the presence and position of the epoxy group can significantly influence the biological activity. For instance, in studies on ixodicidal (acaricidal) activity, an epoxyeudesmene analogue was found to be four times more potent than germacrone. mdpi.comnih.gov This suggests that the α,β-unsaturated epoxy ketone moiety may be a key pharmacophore for this activity. nih.gov

The generation of a library of derivatives and analogues through these synthetic strategies allows for a comprehensive evaluation of their biological profiles, ultimately guiding the design of more potent and selective therapeutic agents or agrochemicals.

Mechanistic Investigations of Biological Activity

Modulation of Cellular Signaling Pathways

The biological effects of Germacrone (B1671451) 4,5-epoxide and its parent compound are closely linked to their ability to modulate critical cellular signaling cascades. This includes interactions with metabolic enzyme systems and key protein kinase pathways that govern cell fate.

The Cytochrome P450 (CYP) enzyme system plays a dual role in the context of germacrone's activity. Firstly, germacrone itself can modulate the expression and activity of these enzymes. Studies in human primary hepatocytes have shown that germacrone can induce the expression of CYP2B6 and CYP3A4 messenger RNA. nih.gov Concurrently, it exhibits moderate inhibitory effects on the activity of these same enzymes, with IC50 values below 10 μM. nih.gov

Secondly, and more critically for the activity of its epoxide, CYP enzymes are responsible for metabolizing germacrone into reactive intermediates. nih.gov Investigations using human liver microsomes have demonstrated that the metabolism of germacrone leads to the formation of oxidized metabolites and glutathione (B108866) conjugates. nih.gov The detection of these conjugates is strong evidence for the formation of reactive, electrophilic compounds, such as epoxides, which are subsequently detoxified by conjugation with glutathione. nih.gov This metabolic activation by CYPs is a key step, converting the parent compound into a more reactive form, like Germacrone 4,5-epoxide, which can then interact with cellular macromolecules. biosynth.com

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates processes like cell proliferation, differentiation, and apoptosis. The anticancer effects of germacrone have been linked to the modulation of this pathway. researchgate.net While direct studies on the epoxide are limited, research on germacrone indicates that its activity involves pathways that intersect with MAPK signaling. For example, some of the pro-apoptotic effects of germacrone are associated with the p38 MAPK pathway. researchgate.net The formation of the reactive this compound may facilitate interactions with components of the MAPK cascade, thereby influencing downstream signaling and contributing to its biological effects. biosynth.com

Molecular Basis of Antiproliferative and Cytotoxic Effects

The antiproliferative and cytotoxic properties of germacrone, likely mediated in part by its epoxide metabolite, stem from its ability to halt the cell cycle and trigger programmed cell death.

Germacrone has been shown to inhibit the proliferation of a variety of cancer cell lines by inducing cell cycle arrest and apoptosis. researchgate.netnih.govspandidos-publications.com The specific phase of cell cycle arrest can be cell-line dependent. For instance, in breast cancer cells, germacrone treatment led to G0/G1 phase arrest in MDA-MB-231 cells and G2/M phase arrest in MCF-7 cells. researchgate.net In human glioma cells, it was found to induce G1 phase arrest. spandidos-publications.com

This cell cycle arrest is accompanied by the induction of apoptosis through multiple molecular pathways. Key events include the depolarization of the mitochondrial membrane, the release of cytochrome c, and the activation of a cascade of caspase enzymes, including caspase-3, -7, and -9. researchgate.net Furthermore, germacrone treatment alters the expression of key apoptosis-regulating proteins. It has been observed to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, thereby increasing the crucial Bax/Bcl-2 ratio that favors cell death. spandidos-publications.com In lung cancer cells, these effects have been linked to the Akt/MDM2/p53 signaling pathway. nih.govingentaconnect.comspandidos-publications.com

Table 1: Effects of Germacrone on Cell Cycle and Apoptosis in Various Cancer Cell Lines

Cell Line Cancer Type Effect on Cell Cycle Key Apoptotic Events/Markers
MCF-7 Breast Cancer G2/M Arrest Mitochondrial membrane depolarization, Caspase-3, -7, -9 activation. researchgate.net
MDA-MB-231 Breast Cancer G0/G1 Arrest Mitochondrial membrane depolarization, Caspase-3, -7, -9 activation, increased Bok expression, cytochrome c release. researchgate.net
U87 & U251 Glioma G1 Arrest Increased p53 and Bax expression, decreased Bcl-2 expression. spandidos-publications.com
A549 Lung Cancer G1/S Arrest Increased Bax, cleaved-caspase 3, and cleaved-PARP expression; decreased Bcl-2 expression via Akt/MDM2/p53 pathway. spandidos-publications.com

To identify the direct molecular targets of germacrone, proteomic approaches have been employed. mdpi.comyoutube.com While research is ongoing, such studies aim to pinpoint the specific proteins that the compound, or its reactive metabolites like this compound, interact with to exert their effects. The epoxide's electrophilic nature makes it a candidate for forming covalent bonds with nucleophilic residues on proteins, potentially altering their function. biosynth.com Identifying these specific targets is crucial for a complete understanding of its mechanism of action. nih.govnih.gov

Anti-inflammatory Mechanism Research

Germacrone demonstrates significant anti-inflammatory properties, a mechanism that is critical to its therapeutic potential. nih.govnih.gov A key aspect of this activity is its ability to modulate macrophage polarization. Macrophages can exist in a pro-inflammatory M1 state or an anti-inflammatory M2 state. researchgate.nethealthdisgroup.us Germacrone has been shown to promote the transformation of M1 macrophages into the M2 phenotype. nih.govnih.gov

This shift in macrophage polarization leads to a change in the cytokine environment. Germacrone treatment has been found to decrease the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov Concurrently, it can increase the expression of anti-inflammatory mediators. nih.gov This regulation of macrophage function and cytokine release is a central component of its anti-inflammatory effects, which may be mediated through signaling pathways such as the SIRT1-HIF1α-Nrf2 pathway. nih.gov

Inhibition of Inflammatory Mediators (e.g., Prostaglandin E2 synthesis)

Currently, there is a lack of specific research in the available scientific literature detailing the direct inhibition of inflammatory mediators such as Prostaglandin E2 by this compound. The potential for this compound to interfere with the cyclooxygenase (COX) or lipoxygenase (LOX) pathways, which are central to the synthesis of prostaglandins (B1171923) and leukotrienes, remains an area requiring further investigation. General statements suggest that this compound possesses the ability to modulate inflammatory pathways, but the precise targets within the inflammatory cascade have not been elucidated biosynth.com.

Modulation of Inflammatory Signaling Cascades

The specific effects of this compound on key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are not yet well-defined in scientific studies. While there is an indication that the parent compound, germacrone, may influence the MAPK signaling pathway, which is involved in cellular responses like inflammation and apoptosis, these findings have not been specifically demonstrated for the 4,5-epoxide derivative smolecule.com. The epoxide functional group facilitates interactions with biological macromolecules, suggesting a potential for modulating enzymatic activity or disrupting cellular signaling, but dedicated studies are required to confirm these interactions and their downstream consequences biosynth.com.

Elucidation of Biocidal Action Mechanisms

More extensive research has been conducted on the biocidal properties of this compound and related derivatives, particularly concerning their effects on insects and acarids.

Insecticidal and Acaricidal Targets

This compound has been evaluated as part of a broader study on germacrone derivatives for biocidal activity against the tick Hyalomma lusitanicum nih.govnih.gov. While the precise molecular or physiological targets within the ticks were not identified in the study, the compound's efficacy was quantified. The parent compound, germacrone, is known to be largely responsible for the ixodicidal activity of the essential oil of Geranium macrorhyzum nih.gov. The study of its derivatives, including this compound, aims to develop more sustainable pest management agents nih.gov.

CompoundTarget SpeciesLD50 (µg/larva) after 24h
Germacrone (Parent Compound)Hyalomma lusitanicum1.1
This compoundHyalomma lusitanicum1.5

Antifeedant Activity Mechanisms

The mechanisms behind the antifeedant properties of this compound have been explored through comparative studies with its parent compound and other derivatives against various insect pests nih.gov. The compound demonstrated moderate to low antifeedant activity compared to germacrone. For instance, against the aphid Rhopalosiphum padi, another derivative, 1,10-epoxygermacrone (B1258720), was found to be a significantly more potent antifeedant, suggesting that the position of the epoxide ring is critical to this specific biological effect nih.govnih.gov. Against the pests Spodoptera littoralis and Myzus persicae, this compound was found to be less active than the parent compound, germacrone nih.gov. The specific gustatory or post-ingestive mechanisms of deterrence for this particular epoxide have not been fully detailed.

CompoundTarget SpeciesEC50 (µg/cm²)
Germacrone (Parent Compound)Spodoptera littoralis2.5
Myzus persicae3.5
Rhopalosiphum padi6.0
This compoundSpodoptera littoralis10.0
Myzus persicae12.0
Rhopalosiphum padi14.0

Structure-Activity Relationships in Biocidal Properties

The study of germacrone and its synthetic derivatives has provided valuable insights into the structure-activity relationships (SAR) governing their biocidal effects nih.gov.

Role of the Epoxide Group : The introduction of an epoxide at the C4-C5 position in this compound does not significantly alter its acaricidal activity against H. lusitanicum compared to the parent compound, germacrone. This suggests that for this specific activity, the enone functionality may be the primary driver nih.gov.

Positional Importance : The location of the epoxide is crucial. While the 4,5-epoxide shows activity similar to germacrone, other derivatives, such as an epoxyeudesmene (compound 24 in the study), which contains an epoxide in the α,β position relative to the carbonyl group, exhibit significantly enhanced ixodicidal activity. This indicates that placing the epoxy function in conjugation with the carbonyl group can amplify the biocidal effect nih.gov.

Antifeedant Activity : For antifeedant properties, the SAR appears different. The presence of the epoxide at C4-C5 results in lower activity against S. littoralis, M. persicae, and R. padi when compared to germacrone. In contrast, its isomer, 1,10-epoxygermacrone, is an exceptionally potent and selective antifeedant against R. padi, highlighting a high degree of structural specificity for this action nih.gov.

Preclinical Pharmacological Research Excluding Clinical Human Trials

In Vitro Efficacy Assessments in Cellular Models

Germacrone (B1671451) 4,5-epoxide has been identified as a compound with potential antileukemic properties. In a study investigating sesquiterpenes isolated from the rhizomes of Curcuma cf. viridiflora Roxb., Germacrone 4,5-epoxide was one of four compounds evaluated for its activity against the leukemic cell lines KG1a and Molt4. nih.gov

The research demonstrated that this compound exhibited notable antileukemic effects against both cell lines. nih.gov The study focused on the role of the Wilms' tumor 1 (WT1) transcription factor, which is involved in the proliferation of leukemic cells. nih.gov It was found that all tested compounds, including this compound, could decrease the expression of the WT1 protein in both KG1a and Molt4 cells. nih.gov Specifically, the study highlighted that this compound showed excellent antileukemic activities. nih.gov

CompoundTested Cell LinesReported Outcome
FuranodieneKG1a, Molt4Strongest cytotoxicity
DehydrocurdioneKG1a, Molt4Contributed to decreased WT1 protein expression
This compoundKG1a, Molt4Excellent antileukemic activity
ZedoarondiolKG1a, Molt4Excellent antileukemic activity

Data sourced from a study on sesquiterpenes from Curcuma cf. viridiflora Roxb. nih.gov

This compound has demonstrated activity against various microbes, including fungi. Research has shown that the compound inhibits the mycelial growth of the fungal pathogens Fusarium oxysporum and Aspergillus flavus. This inhibitory action is attributed to its ability to compromise the integrity of the fungal membrane. smolecule.com

OrganismActivity TypeResult (IC₅₀)
Fusarium oxysporumAntifungal12.5 µM
Aspergillus flavusAntifungal18.7 µM

Data sourced from laboratory assays on fungal pathogens. smolecule.com

In Vivo Pharmacological Investigations in Animal Models (Excluding Clinical Human Trials)

Based on a review of published scientific studies, research detailing the efficacy of this compound in established animal models of cancer, such as murine xenograft models, has not been reported.

Based on a review of published scientific studies, investigations into the in vivo anti-inflammatory effects of this compound in animal models of inflammatory diseases have not been reported.

Biocidal Activity in Pest and Vector Models (e.g., insect antifeedant, acaricidal)

This compound has been a subject of preclinical investigation to determine its potential as a biocidal agent, particularly focusing on its effects on various pests and vectors. Research has explored its efficacy as an insect antifeedant and an acaricide, revealing its potential role in pest management strategies. These studies, conducted in laboratory settings, provide foundational data on the compound's bioactivity against specific target organisms.

Insect Antifeedant Activity

Detailed preclinical research specifically documenting the insect antifeedant properties of this compound is limited in the currently available scientific literature. However, the biocidal potential of closely related germacrone derivatives has been investigated, offering some context. For instance, 1,10-epoxygermacrone (B1258720), an isomer of this compound, has demonstrated significant antifeedant effects. This related compound was found to be a thousand times more potent as an antifeedant against the bird cherry-oat aphid (Rhopalosiphum padi) than its parent compound, germacrone. nih.govnih.gov This suggests that the epoxide functional group on the germacrone skeleton can play a crucial role in conferring antifeedant properties.

Further research has indicated that (+)-Germacrone 4,5-epoxide can induce mortality in certain insect larvae when ingested. In a laboratory assay, a diet containing 0.1% of (+)-Germacrone 4,5-epoxide resulted in 80% mortality in larvae of the tobacco cutworm (Spodoptera litura). This finding points towards an insecticidal effect, which may be linked to or distinct from antifeedant mechanisms. The electrophilic nature of the epoxide group is thought to contribute to this toxicity by alkylating essential proteins and nucleic acids within the insect's midgut, thereby disrupting critical digestive and growth processes.

Acaricidal Activity

More specific data is available regarding the acaricidal properties of this compound. The compound has been evaluated for its effectiveness against ticks, which are significant vectors of disease in both animals and humans.

In a notable study, the biocidal activity of several germacrone derivatives was tested against the tick species Hyalomma lusitanicum. nih.govnih.gov this compound (referred to as 4,5-epoxygermacrone (B3028779) in the study) was identified as one of the more active compounds in these assays. nih.govnih.gov The research quantified the lethal dose (LD) required to cause mortality in 50% (LD50) and 90% (LD90) of the tested tick population, providing a clear measure of its potency. The results demonstrated that this compound possesses significant acaricidal effects, comparable to its parent compound, germacrone. nih.govnih.gov

The following table summarizes the acaricidal activity of this compound and related compounds against Hyalomma lusitanicum, as reported in the aforementioned study. nih.govnih.gov

CompoundLD50 (μg/tick)LD90 (μg/tick)
Germacrone15.2 (13.6-17.0)31.4 (27.5-36.8)
This compound17.1 (15.5-18.8)34.5 (30.6-39.6)
Isogermacrone12.2 (10.9-13.7)25.4 (22.2-29.6)
7,11-Epoxigermacrone15.7 (13.9-17.7)34.4 (29.7-41.2)
Epoxyeudesmene3.8 (3.2-4.4)9.0 (7.6-11.1)

Data corrected according to Schenider-Orelli's formula. Values in parentheses represent 95% Confidence Limits.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification in Research

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from complex mixtures. For a sesquiterpenoid like Germacrone (B1671451) 4,5-epoxide, often found alongside isomers and related compounds in plant extracts, these techniques are critical for both isolation and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally unstable compounds like Germacrone 4,5-epoxide. The method's high resolution makes it particularly suitable for separating closely related stereoisomers. In a typical research application, a normal-phase silica (B1680970) column is employed to effectively separate epoxide diastereomers. The quantification is achieved by integrating the peak area from the chromatogram, which corresponds to the concentration of the compound.

Interactive Table: Representative HPLC Parameters for Epoxide Separation

Parameter Value/Type Purpose
Column Silica Gel (e.g., Luna Si100, 3 µm) Stationary phase for separating isomers based on polarity.
Mobile Phase Isopropanol in Hexane (e.g., 5%) Eluent system to carry the sample through the column.
Flow Rate 1.0 mL/min Controls the speed of the separation and retention time.

| Detection | UV Detector | Measures the absorbance of the compound as it elutes. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method used to identify and profile volatile and semi-volatile compounds within a mixture, such as an essential oil extract. In the context of this compound, GC-MS analysis involves vaporizing the sample and separating its components on a long, narrow capillary column. As each compound elutes from the column at a characteristic retention time, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries. The relative abundance of this compound in a sample is determined by comparing its peak area to the total area of all identified compounds. jetir.org

Interactive Table: Typical GC-MS Parameters for Profile Analysis

Parameter Value/Type Purpose
Column Fused Silica Capillary (e.g., DB-5MS) Provides separation of volatile compounds based on boiling point and polarity.
Carrier Gas Helium Inert gas to move the sample through the column.
Oven Program Temperature Gradient (e.g., 40°C to 320°C) Systematically increases temperature to elute compounds with different boiling points.
Ionization Electron Impact (EI, 70 eV) Fragments the molecule to produce a characteristic mass spectrum.

| Detector | Mass Spectrometer | Separates and detects ions based on their mass-to-charge ratio. |

Spectroscopic Methods for Structural Elucidation and Conformation Analysis

Once this compound is isolated, spectroscopic techniques are employed to confirm its molecular structure, connectivity, and stereochemistry. These methods provide detailed information about the atomic arrangement and three-dimensional shape of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete structure of organic molecules. slideshare.net One-dimensional (1D) NMR techniques like ¹H NMR provide information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. For a complex structure like this compound, two-dimensional (2D) NMR experiments are essential to piece together the full atomic connectivity. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of the entire molecular framework. doi.orgnih.gov

Interactive Table: Application of NMR Techniques for this compound

Technique Information Provided
¹H NMR Identifies the number and type of protons and their neighboring atoms.
¹³C NMR Determines the number and electronic environment of carbon atoms.
2D COSY Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
2D HSQC Correlates protons directly to the carbons they are attached to.

| 2D HMBC | Shows correlations between protons and carbons separated by two or three bonds, revealing long-range connectivity. |

High-Resolution Mass Spectrometry (HR-MS) is a critical technique used to determine the elemental composition of a molecule with extremely high accuracy. doi.orgnih.gov By measuring the mass-to-charge ratio to several decimal places, HR-MS can provide an exact molecular formula. For this compound, the molecular formula is C₁₅H₂₂O₂. nih.govnih.gov HR-MS analysis would yield a precise mass measurement that corresponds to this formula, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition.

Interactive Table: HR-MS Data for this compound

Parameter Value
Molecular Formula C₁₅H₂₂O₂ nih.govnih.gov
Calculated Exact Mass 234.16198 Da nih.govnih.gov

| Technique | High-Resolution Mass Spectrometry (HR-MS) doi.orgnih.gov |

Circular Dichroism (CD) spectroscopy is a specialized technique used to investigate the stereochemistry of chiral molecules. doi.orgnih.gov Since this compound contains multiple chiral centers, its specific three-dimensional arrangement (absolute configuration) must be determined. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by the molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. In research, the experimental CD spectrum of the isolated compound is often compared with theoretically calculated spectra for all possible stereoisomers. A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration, such as the (4S,5S) configuration of naturally occurring this compound. doi.orgnih.gov

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Computational chemistry provides indispensable tools for understanding the dynamic behavior of molecules like this compound, whose flexibility and reactivity are central to its chemical profile.

The germacrane (B1241064) skeleton of this compound features a ten-membered ring, which imparts significant conformational flexibility to the molecule. mdpi.com This flexibility means the compound does not exist in a single, rigid shape but rather as an ensemble of interconverting conformers, each with a distinct energy level. Understanding this "energy landscape" is critical, as the reactivity and spectroscopic properties of the molecule are a weighted average of its conformer population.

Computational methods, such as molecular mechanics and density functional theory (DFT), are employed to perform a systematic conformational search. mdpi.com This process identifies various low-energy (stable) conformations and maps the energy barriers between them. For related germacrone epoxides, conformational exchange studies have revealed that the energy barriers for interconversion can be relatively high (e.g., around 16 kcal/mol), suggesting that multiple conformers might be observable and play distinct roles in the compound's chemistry. mdpi.com The structures of such epoxy derivatives are often deduced through a combination of NMR spectroscopy, synthesis, and molecular modeling. researchgate.net

Table 2: Illustrative Data from a Conformational Energy Analysis

Conformer Key Dihedral Angles (°) Relative Energy (kcal/mol) Boltzmann Population (%)
Conformer A C1-C10-C5-C4 = X₁ 0.00 75.5
Conformer B C1-C10-C5-C4 = X₂ 1.25 12.1
Conformer C C1-C10-C5-C4 = X₃ 2.50 2.0

Note: This table is illustrative. Actual values would be derived from specific computational studies.

This compound is a key intermediate in the biosynthesis and chemical synthesis of various bicyclic sesquiterpenoids, primarily through transannular cyclization reactions. dntb.gov.ua These reactions, which can be initiated by acid, base, or heat, involve the formation of a new carbon-carbon bond across the ten-membered ring, leading to skeletons like guaianes and eudesmanes. semanticscholar.orgnih.govdoi.org

Computational chemistry and molecular modeling are essential for elucidating the complex mechanisms of these reactions. By simulating the reaction pathways, researchers can identify the crucial transition states—the highest energy points along the reaction coordinate—that control the reaction rate and product selectivity. For the acid-catalyzed transannular cyclization of this compound, studies have proposed that the reaction proceeds through distinct transition state conformations. dntb.gov.uasemanticscholar.org

Specifically, the cyclization is understood to occur via two primary transition states: a "cross" conformation and a "parallel" conformation. dntb.gov.uasemanticscholar.org These different transition state geometries lead to the formation of different bicyclic products with specific stereochemistries. Transition State Theory is then applied to the computationally derived energy profiles to calculate activation energies and reaction rate constants. This theoretical framework allows for a quantitative understanding of why certain products are favored under specific reaction conditions (e.g., acidic vs. thermal) and provides a predictive model for the stereochemical outcome of the cyclization. semanticscholar.org

Current Challenges and Future Research Directions

Bridging Biosynthesis and Synthetic Chemistry for Novel Analogues

A primary challenge lies in the limited availability of Germacrone (B1671451) 4,5-epoxide from natural sources. Future research is directed towards a synergistic approach that combines the understanding of its natural production with advanced synthetic techniques. The biosynthesis of (+)-germacrone-4,5-epoxide originates from the cyclization of farnesyl pyrophosphate (FPP) to form germacrene A, a reaction catalyzed by germacrene A synthase. smolecule.com Subsequent enzymatic steps, including oxidation and stereospecific epoxidation by cytochrome P450 enzymes, yield the final compound. smolecule.com

By elucidating the specific enzymes in this pathway, researchers can explore biocatalytic methods for its production. Furthermore, synthetic chemistry offers pathways to modify the core structure of Germacrone 4,5-epoxide. Techniques such as transannular cyclization, which can be induced under acidic, thermal, or basic conditions, allow for the transformation of the germacrane (B1241064) skeleton into guaiane (B1240927), secoguaiane, or eudesmane-type sesquiterpenes. doi.orgnih.govresearchgate.net This opens the door to creating a library of novel analogues that may possess enhanced or entirely new biological activities. The strategic combination of biosynthetic production of the core scaffold followed by synthetic modifications represents a promising frontier for developing next-generation compounds. rsc.orgnih.gov

Research AreaFocusPotential Outcome
Biocatalysis Utilizing isolated enzymes (e.g., Germacrene A synthase, P450 epoxidases) from Curcuma species.Scalable and stereoselective production of this compound.
Synthetic Modification Exploring acid-, base-, and heat-induced transannular cyclizations. doi.orgnih.govGeneration of structurally diverse analogues with different carbon skeletons (guaiane, eudesmane). doi.orgresearchgate.net
Chemoenzymatic Synthesis Combining enzymatic synthesis of the precursor with chemical modification steps.Efficient and targeted synthesis of novel analogues with potentially improved properties.

Deeper Mechanistic Understanding of Molecular Interactions

Preliminary research has identified several molecular pathways affected by this compound. It is known to inhibit certain subtypes of cytochrome P450 (CYP) enzymes, such as CYP3A4, which are crucial for drug metabolism. smolecule.comacs.orgnih.gov This interaction could have significant implications for potential drug-herb interactions. Studies have also shown that the compound can modulate the MAPK signaling pathway, which is involved in cellular processes like growth and apoptosis. smolecule.com In the context of its anti-leukemic properties, its mechanism has been linked to the downregulation of the Wilms tumor 1 (WT1) protein. smolecule.com

However, a comprehensive understanding of how this compound interacts with these and other potential targets at a molecular level is still lacking. Future research must focus on detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, to visualize the binding of the compound to its target proteins. A deeper mechanistic insight will be crucial for rational drug design and for predicting its full range of biological effects.

Known Molecular TargetBiological RoleImplication of Interaction
Cytochrome P450 (CYP) Enzymes Drug metabolism. smolecule.comnih.govPotential for altering the pharmacokinetics of co-administered drugs. smolecule.com
MAPK Signaling Pathway Regulation of cell growth and apoptosis. smolecule.comPotential role in cancer therapy and other diseases involving cellular proliferation.
Wilms tumor 1 (WT1) Protein Transcription factor regulating cell proliferation in leukemia. smolecule.comDirect mechanism for its observed anti-leukemic activity. smolecule.com
PTPN1 (Protein Tyrosine Phosphatase, Non-Receptor Type 1) Enzyme involved in metabolic regulation. semanticscholar.orgPotential therapeutic target for metabolic disorders.

Exploration of Stereoisomer-Specific Activities and Enantioselectivity in Biological Systems

Like many natural products, this compound possesses multiple chiral centers, leading to the existence of various stereoisomers. nih.gov The biological activity of sesquiterpenoids is often highly dependent on their specific stereochemistry. semanticscholar.org Much of the research has focused on (+)-(4S,5S)-Germacrone-4,5-epoxide, which is a commonly isolated enantiomer. semanticscholar.orgresearchgate.net

A significant challenge and future direction is the systematic evaluation of the biological activities of different stereoisomers of this compound. It is crucial to determine if the observed effects, such as cytotoxicity or enzyme inhibition, are specific to one enantiomer or diastereomer. semanticscholar.org Research into the enantioselective synthesis of each stereoisomer is necessary to facilitate these studies. researchgate.net Furthermore, investigating the enantioselectivity of its biological targets—how they preferentially interact with one stereoisomer over another—will provide fundamental insights into its mechanism of action and could lead to the development of more potent and selective therapeutic agents. The biotransformation of racemic germacrone into enantiomerically enriched this compound by plant cell cultures suggests that biological systems themselves exhibit high stereoselectivity. core.ac.uk

Development of Advanced Delivery Systems for In Vitro and In Vivo Research

A major hurdle in the preclinical and potential clinical development of many lipophilic natural products is their poor bioavailability, often stemming from low water solubility and rapid metabolism. nih.gov While specific data for this compound is limited, this is a common challenge for sesquiterpenoids. To accurately assess its biological activity in vivo, and for any potential therapeutic application, the development of advanced delivery systems is essential.

Future research should explore various formulation strategies, such as encapsulation in liposomes, polymeric micelles, or nanoparticles. acs.orgnih.gov These delivery systems can enhance the solubility and stability of the compound, potentially leading to improved absorption and targeted delivery to specific tissues or cells. acs.org Developing effective delivery systems will be a critical step to bridge the gap between promising in vitro results and meaningful in vivo efficacy studies.

Integration of Omics Technologies for Comprehensive Biological Profiling

To move beyond a single-target, single-pathway understanding, future research must integrate "omics" technologies for a holistic view of the biological effects of this compound. Metabolomics, particularly using techniques like NMR-based profiling, can be used to understand the broader metabolic changes induced by the compound in cells or organisms. researchgate.net

Network pharmacology is another powerful tool that can predict potential protein targets and pathways by analyzing large-scale biological data. semanticscholar.orgnih.gov Such approaches can help to generate new hypotheses about the compound's mechanisms of action and identify potential off-target effects. A comprehensive biological profile generated through proteomics, transcriptomics, and metabolomics will provide a systems-level understanding of how this compound functions, potentially uncovering new therapeutic applications and ensuring a more complete picture of its activity.

Q & A

Basic: What are the established methods for synthesizing and structurally characterizing Germacrone 4,5-epoxide?

Methodological Answer:
this compound is synthesized via stereoselective epoxidation of germacrone using oxidizing agents like m-chloroperbenzoic acid (mCPBA). Structural elucidation relies on X-ray crystallography and NMR spectroscopy , particularly 2D-NMR (COSY, NOESY) to confirm the (4S,5S) configuration. Yoshihara et al. (1984) determined its absolute stereochemistry using these techniques, identifying key NOE correlations between H-4 and H-15 protons . For reproducibility, ensure reaction conditions (temperature, solvent polarity) are tightly controlled to avoid side products like regioisomeric epoxides.

Basic: How is this compound detected and quantified in natural product extracts?

Methodological Answer:
Analytical methods include HPLC-UV (C18 column, acetonitrile/water gradient) and GC-MS (non-polar stationary phase) for separation, with detection at λ = 230–250 nm for UV. LC-MS/MS (ESI+ mode) enhances sensitivity for trace quantification. For validation, spike-and-recovery experiments using deuterated internal standards (e.g., d₃-germacrone) are critical to account for matrix effects in complex extracts like Curcuma zedoaria .

Advanced: What experimental designs are optimal for studying this compound's anticancer mechanisms?

Methodological Answer:

  • In vitro: Use dose-response assays (e.g., MTT) across cancer cell lines (e.g., MCF-7/ADR, U87 glioma) with normal cell controls (e.g., human astrocytes). Include IC₅₀ calculations and time-course studies to assess kinetics.
  • Mechanistic assays:
    • Apoptosis: Annexin V/PI staining via flow cytometry.
    • Autophagy: LC3-II/LC3-I ratio by western blot.
    • Pathway inhibition: siRNA knockdown of targets (e.g., p53, Bcl-2) to validate causality .
  • Synergy studies: Combine with chemotherapeutics (e.g., Adriamycin) and calculate combination indices (CI) using CompuSyn software .

Advanced: How does this compound inhibit cytochrome P450 (CYP) isoforms, and what are the implications for drug interactions?

Methodological Answer:
this compound selectively inhibits CYP3A4 and CYP2D6, assessed via fluorescence-based CYP450 inhibition assays using recombinant enzymes. IC₅₀ values should be compared to positive controls (e.g., ketoconazole). Molecular docking (AutoDock Vina) reveals interactions with heme-binding regions or substrate access channels. Note that inhibition potency varies with epoxide stereochemistry—(4S,5S) is more potent than (4R,5R) isomers .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Methodological Answer:

  • Core modifications: Introduce electron-withdrawing groups at C-8 to enhance electrophilicity for target binding.
  • Epoxide stability: Replace the 4,5-epoxide with aziridine or thiirane rings to assess metabolic resistance.
  • Bioactivity testing: Prioritize derivatives with improved logP (2–5) and polar surface area (<140 Ų) for bioavailability. Radulović et al. (2014) demonstrated that epoxygermacrones with methyl substituents at C-10 exhibit higher antibacterial activity .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values across studies) arise from:

  • Cell line heterogeneity: Use authenticated lines (STR-profiled) and standardize culture conditions.
  • Compound purity: Validate via HPLC (>95%) and NMR. Impurities like curdione can skew results .
  • Assay interference: Include vehicle controls to rule out solvent effects (e.g., DMSO toxicity at >0.1%). Meta-analyses of raw data from public repositories (e.g., ChEMBL) can identify trends .

Methodological: What best practices ensure reproducibility in this compound research?

Methodological Answer:

  • Experimental reporting: Follow Beilstein Journal guidelines : detail synthesis protocols (solvents, catalysts), characterize all novel compounds with HRMS and 2D-NMR, and deposit raw spectra in public databases .
  • Data sharing: Upload dose-response curves, blot images, and flow cytometry gating strategies to repositories like Figshare.
  • Negative controls: Include germacrone (non-epoxidated) and inactive stereoisomers to confirm epoxide-specific effects .

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